2,3-Dihydrobenzofuran-5-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEQYJQTGAESHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621139 | |
| Record name | 2,3-Dihydro-1-benzofuran-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262847-54-1 | |
| Record name | 2,3-Dihydro-5-benzofurancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=262847-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1-benzofuran-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2,3 Dihydrobenzofuran 5 Carboxamide
Strategies for the Construction of the 2,3-Dihydrobenzofuran (B1216630) Core
The creation of the 2,3-dihydrobenzofuran core is a critical step in the synthesis of its derivatives. nih.gov A variety of synthetic strategies have been developed to achieve this, often involving intramolecular cyclization reactions. These methods can be broadly categorized into intermolecular and intramolecular approaches. cnr.it
Intermolecular strategies often utilize key intermediates like o-quinone methides. For instance, o-quinone methides generated from o-siloxybenzyl halides can react with stabilized sulfur ylides to produce 2-substituted 2,3-dihydrobenzofurans. cnr.it Another approach involves a phosphorus(III)-mediated formal [4+1]-cycloaddition of 1,2-dicarbonyls with o-quinone methides to yield 2,3-dihydrobenzofurans with a quaternary center at the C2 position. cnr.it
Intramolecular approaches are widely employed and are classified based on the bond formed during the key cyclization step. cnr.it Common strategies include:
O–C2 Bond Formation: This is a frequent method for constructing the dihydrobenzofuran ring.
C2–C3 Bond Formation: This strategy offers another route to the core structure.
C3–Aryl Bond Formation: This approach involves the formation of a bond between the furan (B31954) ring and the aromatic ring.
O–Aryl Bond Formation: This method is also utilized in the synthesis of the dihydrobenzofuran scaffold.
Furthermore, transition metal-catalyzed reactions have emerged as powerful tools for synthesizing the 2,3-dihydrobenzofuran core. nih.gov For example, rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes provides an efficient route to dihydrobenzofurans. organic-chemistry.org Palladium-catalyzed (4 + 1) annulations of 4-vinylbenzodioxinones with sulfur ylides also yield various dihydrobenzofuran derivatives. organic-chemistry.org
Synthetic Routes to 2,3-Dihydrobenzofuran-5-carboxamide Derivatives
The synthesis of this compound derivatives can be achieved through various routes, often starting from pre-functionalized 2,3-dihydrobenzofurans or by introducing the carboxamide group at a later stage. A common precursor is 2,3-dihydrobenzofuran-5-carbaldehyde, which can be oxidized to the corresponding carboxylic acid and subsequently converted to the carboxamide.
Functionalization at the Dihydrobenzofuran Ring System
Further diversification of the this compound scaffold can be achieved by functionalizing the dihydrobenzofuran ring. This can involve electrophilic substitution reactions on the aromatic ring, allowing for the introduction of various substituents. For example, bromination of 2,3-dihydro-1-benzofuran-5-carbaldehyde has been reported.
Additionally, the dihydrofuran portion of the ring system can be modified. For instance, the introduction of methyl groups at the 2-position of the dihydrobenzofuran ring has been shown to influence the biological activity of certain derivatives. nih.gov
Modifications and Derivatization of the Carboxamide Moiety
The carboxamide group itself offers a prime site for modification and derivatization, enabling the exploration of structure-activity relationships. Standard amide coupling reactions are commonly employed to synthesize a wide array of N-substituted 2,3-dihydrobenzofuran-5-carboxamides. This involves reacting the corresponding 2,3-dihydrobenzofuran-5-carboxylic acid with a diverse range of primary or secondary amines. acs.org This approach allows for the introduction of various functionalities, including aliphatic chains, and aromatic and heterocyclic ring structures, thereby influencing the physicochemical properties of the final compounds. acs.org
The general procedure for this transformation involves the activation of the carboxylic acid, often using coupling reagents, followed by the addition of the desired amine. acs.org This method has been successfully applied in the creation of libraries of 2,3-dihydrobenzofuran-3-carboxamide derivatives, demonstrating its versatility. acs.org
Diversity-Oriented Synthesis for 2,3-Dihydrobenzofuran-based Chemical Libraries
Diversity-oriented synthesis (DOS) has become a powerful strategy for the rapid generation of chemical libraries with broad structural diversity, which is crucial for drug discovery. nih.govnih.gov For the 2,3-dihydrobenzofuran scaffold, DOS approaches have been developed to create libraries of compounds for biological screening. nih.govacs.org
One such strategy involves a "Mask & Release" approach for DNA-encoded library (DEL) synthesis. nih.gov In this method, N-phenoxyacetamide acts as a masked phenol (B47542) and a directing group to facilitate various DNA-compatible C-H functionalization reactions, introducing diversity at a specific site. nih.gov Subsequent release of the phenol functionality allows for further diversification. nih.gov This strategy has been used to synthesize DNA-conjugated core skeletons, including dihydrobenzofurans. nih.gov
Another approach to building libraries of 2,3-dihydrobenzofuran derivatives involves a multi-step synthetic sequence starting from readily available building blocks like salicylaldehydes, aryl boronic acids or halides, and various amines. nih.govacs.org This allows for systematic variation of substituents on both the benzofuran (B130515) core and the carboxamide moiety, resulting in a library of lead-like compounds with diverse physicochemical properties. acs.org
Stereoselective Synthesis and Enantiomeric Resolution of this compound Analogues
The C2 and C3 positions of the 2,3-dihydrobenzofuran ring are chiral centers, meaning that derivatives can exist as enantiomers. The stereochemistry at these centers can significantly impact biological activity. Therefore, methods for the stereoselective synthesis and enantiomeric resolution of this compound analogues are of great importance.
Several catalytic asymmetric methods have been developed for the enantioselective synthesis of the 2,3-dihydrobenzofuran core. rochester.edu For example, engineered myoglobins have been used as biocatalysts for the highly diastereo- and enantioselective cyclopropanation of benzofurans, leading to stereochemically rich 2,3-dihydrobenzofurans with excellent enantiopurity. rochester.edu
Chiral chromatography is a common technique for the separation of enantiomers. nih.gov For instance, chiral High-Performance Liquid Chromatography (HPLC) methods have been developed to separate the enantiomers of various compounds, including those with a carboxamide moiety. nih.gov The choice of the chiral stationary phase is crucial for achieving good separation. nih.gov For example, Lux® Amylose-1 and Lux® i-Cellulose-5 columns have been shown to be effective for the separation of different types of carboxamide-containing compounds. nih.gov
In the context of specific 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivatives, the stereoisomers of dimethyl-, monomethyl-, and dihydrobenzofuran derivatives were prepared to evaluate the stereoselectivity of their biological activities. nih.gov It was found that the stereochemistry at the C2 position of the dihydrobenzofuran ring played a significant role in the observed activity. nih.gov
Catalytic Approaches in the Synthesis of this compound Derivatives
Catalysis plays a pivotal role in the efficient and selective synthesis of 2,3-dihydrobenzofuran derivatives. A wide range of catalytic systems, including transition metal catalysts and organocatalysts, have been employed.
Transition Metal Catalysis:
Palladium: Palladium catalysts are widely used in cross-coupling reactions to form C-C and C-heteroatom bonds. For example, palladium-catalyzed intramolecular Heck reactions have been utilized in the synthesis of dihydrobenzofuran derivatives. nih.gov
Rhodium: Rhodium catalysts have proven effective in C-H activation and annulation reactions. A rhodium(III)-catalyzed C-H functionalization/[3+2] annulation of N-phenoxyacetamides with 1,3-dienes provides an enantioselective route to chiral dihydrobenzofurans. researchgate.net
Copper: Copper catalysts are employed in various transformations, including the synthesis of neolignan analogs containing the 2,3-dihydrobenzofuran unit. nih.gov A Cu/SPDO-catalyzed [3+2] cycloaddition between quinone esters and styrene (B11656) derivatives has also been developed for the asymmetric synthesis of 2-aryl-2,3-dihydrobenzofurans. researchgate.net
Iridium: Iridium-catalyzed intramolecular cycloaddition of a C-H bond of an o-methyl ether to a C-C double bond has been reported for the synthesis of 2,3-dihydrobenzofurans. nih.gov
Nickel: Nickel catalysts have been used for the synthesis of chiral 2,3-dihydrobenzofurans from ortho-substituted aryl halides. nih.gov
Silver: A bifunctional silver catalyst has been developed for the enantioselective synthesis of 2,5-dihydrofurans through the intramolecular capture of oxonium ylides with alkynes. rsc.org
Organocatalysis: Bifunctional aminoboronic acids have been shown to facilitate intramolecular aza- and oxa-Michael reactions of α,β-unsaturated carboxylic acids, leading to the formation of dihydrobenzofurans. organic-chemistry.org The combination of an arylboronic acid with a chiral aminothiourea enables enantioselective conversions. organic-chemistry.org
The following table provides a summary of some catalytic approaches used in the synthesis of 2,3-dihydrobenzofuran derivatives:
| Catalyst Type | Metal/Catalyst | Reaction Type | Product |
| Transition Metal | Palladium | Heck/Cacchi reactions | 2,3-Dihydrobenzofuran derivatives |
| Transition Metal | Rhodium | C-H activation/[3+2] annulation | Chiral 2,3-dihydrobenzofurans |
| Transition Metal | Copper | [3+2] cycloaddition | 2-Aryl-2,3-dihydrobenzofurans |
| Transition Metal | Iridium | Intramolecular cycloaddition | 2,3-Dihydrobenzofurans |
| Transition Metal | Nickel | Cross-coupling | Chiral 2,3-dihydrobenzofurans |
| Transition Metal | Silver | Intramolecular ylide capture | 2,5-Dihydrofurans |
| Organocatalyst | Aminoboronic acid/Thiourea | Intramolecular Michael addition | 2,3-Dihydrobenzofurans |
Advanced Spectroscopic and Quantum Chemical Characterization of 2,3 Dihydrobenzofuran 5 Carboxamide
Spectroscopic Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in 2,3-Dihydrobenzofuran-5-carboxamide Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of organic molecules. In the characterization of this compound and its analogues, both ¹H and ¹³C NMR are routinely employed. benthamdirect.commaterialsciencejournal.org
¹H NMR spectra provide information about the chemical environment of protons. For the 2,3-dihydrobenzofuran (B1216630) core, the protons on the dihydrofuran ring (at positions 2 and 3) typically appear as multiplets, with their chemical shifts and coupling constants being highly sensitive to the substitution pattern and stereochemistry. researchgate.net For instance, the coupling constants between H-2 and H-3 can help distinguish between cis and trans isomers in substituted analogues. researchgate.net The aromatic protons on the benzene (B151609) ring exhibit distinct signals in the downfield region, and their splitting patterns reveal their relative positions. The protons of the carboxamide group (-CONH₂) usually appear as broad singlets.
Table 1: Representative ¹H and ¹³C NMR Data for 2,3-Dihydrobenzofuran Derivatives
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | ~4.60 | C-2: ~71.0 |
| H-3 | ~3.20 | C-3: ~29.0 |
| Aromatic H | 6.80 - 7.80 | Aromatic C: 110.0 - 160.0 |
| -CONH₂ | ~7.50 (broad) | C=O: ~168.0 |
Note: The chemical shifts are approximate and can vary depending on the solvent and the specific substituents on the molecule.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. benthamdirect.comnih.gov For this compound, techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used to obtain the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to its molecular weight. benthamdirect.com High-resolution mass spectrometry (HRMS) can provide the exact mass with high accuracy, allowing for the determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. nih.gov Under electron impact (EI) ionization, the molecule can break apart in a predictable manner. nih.gov The fragmentation of 2,3-dihydrobenzofuran derivatives often involves the cleavage of the dihydrofuran ring and the loss of small molecules like CO or H₂O. nih.gov The study of these fragmentation pathways helps to confirm the presence of the dihydrobenzofuran core and the carboxamide group. nih.govresearchgate.net
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by analyzing its vibrational modes. nih.gov
In the FT-IR spectrum of this compound, characteristic absorption bands can be observed. The N-H stretching vibrations of the primary amide group typically appear as two bands in the region of 3400-3100 cm⁻¹. The C=O stretching vibration of the amide group gives rise to a strong absorption band, usually around 1660 cm⁻¹, known as the Amide I band. The N-H bending vibration (Amide II band) is observed around 1620 cm⁻¹. The C-O-C stretching vibrations of the dihydrofuran ring are also characteristic and appear in the fingerprint region.
FT-Raman spectroscopy provides complementary information to FT-IR. researchgate.netnih.gov While the C=O stretching vibration is strong in the IR spectrum, it is often weaker in the Raman spectrum. Conversely, the aromatic C=C stretching vibrations are typically strong in the Raman spectrum. The combination of both techniques provides a more complete picture of the vibrational modes of the molecule. researchgate.net
Quantum Chemical Investigations of this compound Analogues
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an integral part of modern chemical research. materialsciencejournal.orgbhu.ac.in These computational methods provide deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules, complementing experimental findings.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. benthamdirect.commaterialsciencejournal.org By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can calculate various molecular properties of this compound and its analogues. materialsciencejournal.org
These calculations can predict optimized molecular geometries, including bond lengths and bond angles, which can be compared with experimental data from X-ray crystallography. materialsciencejournal.org DFT can also be used to calculate vibrational frequencies, which aids in the assignment of experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov Furthermore, electronic properties such as dipole moment, polarizability, and hyperpolarizability can be computed to understand the molecule's response to an external electric field. nih.gov
Analysis of Frontier Molecular Orbitals (FMOs) and Global Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule as they are involved in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive. uci.edu
Table 2: Calculated Quantum Chemical Properties of a 2,3-Dihydrobenzofuran Analogue
| Parameter | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.0 eV |
| Electronegativity (χ) | 4.0 eV |
| Chemical Hardness (η) | 2.5 eV |
| Global Softness (S) | 0.4 eV⁻¹ |
Note: These values are illustrative and depend on the specific analogue and the level of theory used in the calculation.
Biological Activities and Pharmacological Profiles of 2,3 Dihydrobenzofuran 5 Carboxamide Derivatives
Anticancer Efficacy of 2,3-Dihydrobenzofuran-5-carboxamide Analogues
Derivatives of 2,3-dihydrobenzofuran (B1216630) have shown notable potential as anticancer agents. nih.govresearchgate.net Their efficacy has been demonstrated through various mechanisms, including cytotoxicity against a range of human cancer cell lines and the induction of cell cycle arrest and apoptosis. nih.govnih.gov
Numerous studies have synthesized and evaluated novel 2,3-dihydrobenzofuran-2-carboxamide and related derivatives for their cytotoxic activities against various human cancer cell lines. These compounds have demonstrated potent effects at low micromolar concentrations. nih.gov For instance, a series of novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives were tested against six human cancer cell lines: ACHN (renal), HCT15 (colon), MM231 (breast), NUGC-3 (gastric), NCI-H23 (lung), and PC-3 (prostate). nih.gov
The cytotoxic effects of these derivatives are often influenced by the nature and position of substituents on the benzofuran (B130515) ring and the carboxamide moiety. For example, the replacement of the 2,3-dihydrobenzofuran core with a benzofuran ring has been shown to increase antiproliferative activity in some cases. nih.gov Furthermore, fluorinated benzofuran and dihydrobenzofuran derivatives have also been investigated for their anticancer effects, with some compounds showing significant inhibition of proliferation in human colorectal adenocarcinoma cell lines like HCT116. mdpi.comnih.gov
A novel benzofuran-isatin conjugate, 3-methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide, displayed potent and selective anti-proliferative action against SW620 and HT29 colorectal cancer cell lines. frontiersin.org Similarly, certain 2-aminobenzofuran derivatives have shown more promising anticancer potential against prostatic tumor cells (PC-3) when compared to related benzodifurans, with the activity being influenced by lipophilicity. nih.gov
| Compound Type | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| 2,3-Dihydrobenzofuran-2-carboxamide derivatives | ACHN (renal), HCT15 (colon), MM231 (breast), NUGC-3 (gastric), NCI-H23 (lung), PC-3 (prostate) | Potent cytotoxic activities at low micromolar concentrations. | nih.gov |
| Fluorinated dihydrobenzofuran derivatives | HCT116 (colorectal adenocarcinoma) | Inhibited proliferation by approximately 70%. | mdpi.com |
| Benzofuran-isatin conjugate (5a) | HT29 and SW620 (colorectal cancer) | Inhibited cell viability, migration, and invasion. | frontiersin.org |
| Benzofuran-2-carboxamide (B1298429) derivative (50g) | HCT-116, HeLa, HepG2, and A549 | High anti-proliferation potency with IC50 values of 0.87, 0.73, 5.74, and 0.57 µM, respectively. | nih.gov |
| 3-Methylbenzofuran derivative (16b) | A549 (lung cancer) | Exerted most antiproliferative activity with an IC50 of 1.48 µM. | nih.gov |
Beyond direct cytotoxicity, 2,3-dihydrobenzofuran derivatives have been found to exert their anticancer effects by modulating the cell cycle and inducing programmed cell death, or apoptosis. nih.gov A novel benzofuran lignan, for example, was shown to efficiently arrest Jurkat T lymphocytes in the G2/M phase of the cell cycle and induce apoptosis. nih.gov This effect was suggested to be mediated through a p53-dependent pathway. nih.gov
Similarly, a benzofuran-isatin conjugate, Compound 5a, induced cell cycle arrest at the G1/G0 phase in HT29 cells and at the G2/M phase in SW620 cells. frontiersin.org This was accompanied by the downregulation of cyclin A1, which is involved in the S phase entry. frontiersin.org The apoptotic effects of this compound were associated with the downregulation of the anti-apoptotic protein Bcl-xl and the upregulation of pro-apoptotic Bax and cytochrome c, indicating the involvement of the mitochondria-dependent apoptosis pathway. frontiersin.org
Furthermore, some fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to induce apoptosis, as evidenced by the inhibition of the antiapoptotic protein Bcl-2 and concentration-dependent cleavage of PARP-1, along with significant DNA fragmentation. mdpi.com The induction of cell cycle arrest and apoptosis is a key mechanism by which these compounds exhibit their therapeutic potential against cancer. nih.govmdpi.com
Serotonin-3 (5-HT3) Receptor Antagonistic Activities
A significant area of pharmacological investigation for this compound derivatives is their activity as serotonin-3 (5-HT3) receptor antagonists. nih.gov 5-HT3 receptor antagonists are a class of drugs, often referred to as "setrons," that are highly effective in preventing and treating nausea and vomiting, particularly that induced by chemotherapy and postoperative procedures. nih.govwikipedia.orgamegroups.orgdrugbank.comupmc.com They work by blocking the action of serotonin (B10506) at 5-HT3 receptors located on vagal nerve terminals in the gastrointestinal tract and in the chemoreceptor trigger zone of the brain. nih.govnih.gov
The affinity of 2,3-dihydrobenzofuran derivatives for the 5-HT3 receptor has been a key focus of structure-activity relationship studies. The introduction of methyl groups at the 2-position of the dihydrobenzofuran ring has been shown to increase pharmacological activity. nih.gov The stereochemistry at this position also plays a crucial role, with the (2S)-methyl group contributing to enhanced pharmacological activity. nih.gov
For instance, a series of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives were synthesized and evaluated for their 5-HT3 receptor binding affinities. nih.gov Among these, (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide hydrochloride demonstrated a very high affinity for 5-HT3 receptors, with a Ki value of 0.055 nM. nih.gov This high affinity is indicative of the potent antagonistic potential of this class of compounds.
| Compound | Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide hydrochloride (24) | 5-HT3 | 0.055 nM | nih.gov |
| Cilansetron | 5-HT3 | 0.19 nM | nih.gov |
The in vivo efficacy of these 5-HT3 receptor antagonists is often assessed by their ability to antagonize the von Bezold-Jarisch reflex in animal models, which is a well-established method for evaluating antiemetic potential. The same compound that showed high receptor affinity, (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide hydrochloride, also exhibited the most potent antagonistic activity in this in vivo assay, with an ED50 of 0.18 µg/kg when administered intravenously. nih.gov This demonstrates that the high in vitro binding affinity translates to significant in vivo antagonistic effects.
Anti-inflammatory Properties of this compound Derivatives
In addition to their anticancer and antiemetic activities, derivatives of 2,3-dihydrobenzofuran have also been investigated for their anti-inflammatory properties. nih.govnih.govnih.gov Inflammation is a complex biological response implicated in numerous diseases, and the development of novel anti-inflammatory agents is of great interest.
Research has shown that certain 2,3-dihydrobenzofuran derivatives can inhibit key inflammatory mediators. For example, fluorinated benzofuran and dihydrobenzofuran derivatives have been found to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2. nih.gov This inhibition leads to a decrease in the secretion of inflammatory mediators such as interleukin-6 (IL-6), Chemokine (C-C) Ligand 2, nitric oxide, and prostaglandin (B15479496) E2 (PGE2). nih.gov Some of these compounds exhibited IC50 values in the low micromolar range for the inhibition of these mediators. nih.gov
Furthermore, some 5-keto-substituted 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofurans have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), with selectivity for the COX-2 isoform. nih.gov The ability to inhibit both COX and LOX pathways is a desirable characteristic for anti-inflammatory drugs. The anti-inflammatory activity of these compounds has been confirmed in vivo using models such as the carrageenan-induced edema test. nih.gov
| Compound Type | Mechanism of Action | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Fluorinated benzofuran/dihydrobenzofuran derivatives | Inhibition of IL-6 secretion | 1.2 to 9.04 µM | nih.gov |
| Fluorinated benzofuran/dihydrobenzofuran derivatives | Inhibition of CCL2 secretion | 1.5 to 19.3 µM | nih.gov |
| Fluorinated benzofuran/dihydrobenzofuran derivatives | Inhibition of nitric oxide production | 2.4 to 5.2 µM | nih.gov |
| Fluorinated benzofuran/dihydrobenzofuran derivatives | Inhibition of PGE2 secretion | 1.1 to 20.5 µM | nih.gov |
| 1,4-benzoxazine derivatives (3e, 3f, 3r, 3s) | COX-2 inhibition | 0.57–0.72 μM | rsc.org |
Modulation of Key Inflammatory Mediators and Enzymes
Derivatives of 2,3-dihydrobenzofuran have demonstrated significant potential in modulating the inflammatory response through their interaction with key signaling molecules and enzymes. Research has shown that certain fluorinated benzofuran and 2,3-dihydrobenzofuran derivatives can suppress inflammation stimulated by lipopolysaccharide (LPS) by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). mdpi.comnih.gov This inhibition, in turn, leads to a decrease in the secretion of several inflammatory mediators.
The anti-inflammatory effects of these compounds are further highlighted by their ability to reduce the production of prostaglandin E2 (PGE2), a key mediator of inflammation. For instance, two difluorinated compounds were found to be potent inhibitors of PGE2 formation in LPS-stimulated macrophages, with IC50 values of 1.92 µM and 1.48 µM, respectively. mdpi.com Similarly, monofluorinated derivatives also exhibited strong inhibitory effects on PGE2 production. mdpi.com
The inhibitory action of these derivatives extends to other inflammatory mediators as well. Studies have reported IC50 values for the inhibition of interleukin-6 (IL-6) ranging from 1.2 to 9.04 µM, and for Chemokine (C-C) Ligand 2 (CCL2) from 1.5 to 19.3 µM. mdpi.comnih.gov Furthermore, the production of nitric oxide (NO) was also inhibited, with IC50 values between 2.4 and 5.2 µM. mdpi.comnih.gov
In addition to these targets, some 2,3-dihydrobenzofuran derivatives have been identified as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme critically involved in the production of PGE2 during inflammation. nih.gov Starting from a natural product with low affinity, a combined approach of molecular docking and experimental validation led to the identification of derivatives with inhibitory activity in the low micromolar range. nih.gov
Table 1: Inhibition of Inflammatory Mediators and Enzymes by 2,3-Dihydrobenzofuran Derivatives
| Compound Group | Target | IC50 Value | Reference |
|---|---|---|---|
| Difluorinated Dihydrobenzofuran Derivatives | Prostaglandin E2 (PGE2) | 1.48 - 1.92 µM | mdpi.com |
| Monofluorinated Dihydrobenzofuran Derivatives | Prostaglandin E2 (PGE2) | Potent Inhibition | mdpi.com |
| Fluorinated Dihydrobenzofuran Derivatives | Interleukin-6 (IL-6) | 1.2 - 9.04 µM | mdpi.comnih.gov |
| Fluorinated Dihydrobenzofuran Derivatives | Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3 µM | mdpi.comnih.gov |
| Fluorinated Dihydrobenzofuran Derivatives | Nitric Oxide (NO) | 2.4 - 5.2 µM | mdpi.comnih.gov |
| 2,3-Dihydrobenzofuran Derivatives | microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Low Micromolar Range | nih.gov |
Efficacy in In vivo Models of Inflammation
The anti-inflammatory properties of 2,3-dihydrobenzofuran derivatives observed in vitro have been substantiated by their efficacy in various animal models of inflammation.
In a zymosan-induced air pouch model, which mimics an acute inflammatory response, several fluorinated benzofuran and dihydrobenzofuran derivatives demonstrated significant anti-inflammatory effects. mdpi.comnih.gov Co-administration of these compounds with zymosan resulted in a marked reduction in the number of inflammatory cells in the air pouch exudate after 24 hours. mdpi.com Furthermore, the levels of the inflammatory mediator PGE2 were also inhibited by some of these compounds in this model. mdpi.com
Another commonly used model to screen for anti-inflammatory activity is the carrageenan-induced paw edema model in rats. A study on a series of 2,3-dihydrobenzofuran-5-acetic acids and related compounds found that the introduction of a methyl group alpha to the acetic acid function enhanced their anti-inflammatory activity. nih.gov One particular compound, α-(7-chloro-2,2-dimethyl-2,3-dihydrobenzofuran)-α-methyl-5-acetic acid, showed the most potent activity in this series. nih.gov
The therapeutic potential of these derivatives has also been explored in models of inflammatory bowel disease. A pyrrole-based CB2 receptor agonist, which shares structural similarities with some benzofuran derivatives, demonstrated a significant anti-inflammatory effect in a dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model in mice. nih.govresearchgate.net This highlights the potential of targeting cannabinoid receptors with such compounds for the treatment of inflammatory conditions of the gut.
Table 2: Efficacy of 2,3-Dihydrobenzofuran Derivatives in In vivo Inflammation Models
| Compound/Derivative | Model | Effect | Reference |
|---|---|---|---|
| Fluorinated benzofuran and dihydrobenzofuran derivatives | Zymosan-induced air pouch | Reduced inflammatory cell count and PGE2 levels | mdpi.comnih.gov |
| α-(7-chloro-2,2-dimethyl-2,3-dihydrobenzofuran)-α-methyl-5-acetic acid | Carrageenan-induced paw edema | Potent anti-inflammatory activity | nih.gov |
| Pyrrole-based CB2 receptor agonist | Dextran sodium sulfate (DSS)-induced colitis | Significant anti-inflammatory effect | nih.govresearchgate.net |
Antioxidant Activities and Oxidative Stress Modulation
Beyond their anti-inflammatory effects, 2,3-dihydrobenzofuran derivatives have been investigated for their antioxidant properties and their ability to modulate oxidative stress, a key factor in the pathogenesis of numerous diseases.
A study on the antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its analogues revealed their capacity to inhibit stimulated lipid peroxidation. nih.gov The antioxidant capacity was found to increase with the substitution of the oxygen atom in the furan (B31954) ring with heavier chalcogens (sulfur, selenium, and tellurium). nih.gov This suggests that structural modifications can significantly enhance the antioxidant potential of this scaffold.
Furthermore, a series of novel benzofuran-2-carboxamide derivatives have shown neuroprotective and antioxidant effects. nih.gov These compounds were found to protect neuronal cells from NMDA-induced excitotoxicity. nih.gov One of the lead compounds demonstrated potent inhibition of NMDA-induced reactive oxygen species (ROS) generation. nih.gov In addition to ROS scavenging, this compound also exhibited significant antioxidant activity by inhibiting lipid peroxidation in rat brain homogenates and showing radical scavenging activity in a DPPH assay. nih.gov
Research on o-dihydroxybenzoic acids in yeast cells under induced oxidative stress has also provided insights into the antioxidant mechanisms. mdpi.com One of the tested compounds, 2,3-dihydroxybenzoic acid, was highly effective at very low concentrations in promoting cell survival against oxidative damage induced by hydrogen peroxide or cumene (B47948) hydroperoxide. mdpi.com The antioxidant effect, as measured by the TBARS assay, was also observed. mdpi.com
Table 3: Antioxidant Activities of 2,3-Dihydrobenzofuran Derivatives
| Compound/Derivative | Assay/Model | Effect | Reference |
|---|---|---|---|
| 2,3-Dihydrobenzo[b]furan-5-ol and analogues | Stimulated lipid peroxidation | Inhibition of lipid peroxidation | nih.gov |
| Benzofuran-2-carboxamide derivative (1j) | NMDA-induced ROS generation in neurons | Potent inhibition of ROS generation | nih.gov |
| Benzofuran-2-carboxamide derivative (1j) | Lipid peroxidation in rat brain homogenate | 62% inhibition at 100 µM | nih.gov |
| Benzofuran-2-carboxamide derivative (1j) | DPPH radical scavenging | 23.5% inhibition at 100 µM | nih.gov |
| 2,3-Dihydroxybenzoic acid | Yeast cells under oxidative stress | Increased cell survival at low concentrations | mdpi.com |
Other Noteworthy Biological Activities
Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition
Certain fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to induce concentration-dependent cleavage of Poly(ADP-ribose)polymerase-1 (PARP-1). mdpi.com PARP-1 is a key enzyme involved in DNA repair and cell death, and its inhibition is a therapeutic strategy in cancer. nih.gov The ability of these dihydrobenzofuran derivatives to induce PARP-1 cleavage suggests their potential as anticancer agents. mdpi.com
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism
A novel class of 2,3-dihydrobenzofuran-2-carboxylic acids has been designed and synthesized as highly potent and subtype-selective agonists of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). nih.govamazonaws.com PPARα is a nuclear receptor that plays a crucial role in lipid metabolism, making it a key target for the treatment of dyslipidemia. Several compounds from this series displayed excellent cholesterol- and triglyceride-lowering activity in animal models. nih.gov
Cannabinoid Receptor Modulation
The 2,3-dihydrobenzofuran scaffold has been successfully utilized to develop potent and selective modulators of cannabinoid receptors, particularly the CB2 receptor. nih.govnih.gov The CB2 receptor is primarily expressed in the immune system and its modulation has been linked to immunomodulatory and analgesic effects. nih.govlumirlab.com
A series of 2,3-dihydro-1-benzofuran derivatives were identified as potent and selective CB2 receptor agonists. nih.govnih.gov Further research led to the development of benzofuran and pyrrole (B145914) carboxamide derivatives as cannabinoid receptor modulators with demonstrated efficacy in a mouse model of ulcerative colitis, highlighting their therapeutic potential for inflammatory bowel diseases. nih.govresearchgate.net The selectivity and functional activity of these compounds were found to be dependent on the nature and position of substituents on the benzofuran ring and the amide group. nih.gov
Antimicrobial and Antifungal Effects
Derivatives of the this compound scaffold have been investigated for their potential as antimicrobial and antifungal agents. Research has shown that modifications to the core structure can lead to compounds with significant activity against a range of bacterial and fungal pathogens.
A study focusing on 2-substituted-3-methylbenzofuran derivatives highlighted that the introduction of specific moieties can confer potent antimicrobial properties. For instance, an ethoxymethylene derivative demonstrated notable antifungal activity, while an ethylene (B1197577) derivative showed significant antibacterial effects. The presence of a pyrazole (B372694) ring alongside the benzofuran core in some derivatives was also found to impart high antifungal and antibacterial activities. researchgate.net This suggests that the hybridization of the benzofuran nucleus with other heterocyclic systems can be a fruitful strategy for developing new antimicrobial agents.
Furthermore, a series of benzyl-benzofurylcarboxamido benzoxazole (B165842) derivatives were synthesized and evaluated for their antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net Several of these compounds exhibited a broad spectrum of activity. For example, some derivatives showed higher activity against Pseudomonas aeruginosa and Staphylococcus aureus. researchgate.net
In the context of antifungal activity, certain benzofuran derivatives have shown promising results. For example, compounds with two bromo substituents, one on the benzofuran ring at the C-5 position and another on a phenyl ring, displayed excellent antibacterial activity against all tested bacterial strains. rsc.org These same compounds were also equipotent against all tested fungal strains. rsc.org Other research has indicated that the combination of an unsubstituted benzylidene and a chloro-disubstituted benzofuran ring resulted in greater antifungal activity against Candida albicans. researchgate.net Some benzofuran-5-ol (B79771) derivatives have also been identified as potent antifungal agents, with activity comparable or superior to the drug 5-fluorocytosine (B48100) against various fungal species. researchgate.net
A series of dihydrofurobenzoxazolin-2(3H)-ones and their derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria and Candida albicans. nih.gov One of the compounds, 7,7-Dimethyl-7,8-dihydro-furo[2,3-g]benzoxazolin-2(3H)-one, was found to be particularly potent. nih.gov Another derivative in the series also showed significant activity against all the tested microbes. nih.gov
Interactive Data Table: Antimicrobial and Antifungal Activity of Selected Benzofuran Derivatives
| Compound Type | Target Organism | Activity | Reference |
|---|---|---|---|
| Benzofuran barbitone/thiobarbitone derivatives (with two bromo substituents) | Various bacterial strains | Excellent antibacterial activity (MIC values: 29.76-31.96 μmol L⁻¹) | rsc.org |
| Benzofuran barbitone/thiobarbitone derivatives (with two bromo substituents) | Various fungal strains | Equipotent activity (MIC values: 12.50-66.49 μmol L⁻¹) | rsc.org |
| 2-(substitutedphenyl/benzyl)-5-[(2- benzofuryl)carboxamido]benzoxazole derivative (Compound 40) | C. krusei, C. albicans | MIC value of 31.25 μg/mL | researchgate.net |
| 7,7-Dimethyl-7,8-dihydro-furo[2,3-g]benzoxazolin-2(3H)-one (Compound 2) | Gram-positive and Gram-negative bacteria, Candida albicans | Potent activity | nih.gov |
| Dihydrofurobenzoxazolin-2(3H)-one derivative (Compound 3) | All microbes tested | Significant activity | nih.gov |
| 1-(1-benzofuran-2-yl-ethylidene)-4-substituted thiosemicarbazides (Compounds 2a, 2d) | Fungi | Mild antifungal activity | nih.gov |
Antiprotozoal Activity
The 2,3-dihydrobenzofuran scaffold is a key structural feature in a class of natural compounds known as neolignans, some of which have demonstrated notable antiprotozoal effects. Specifically, 2,3-dihydrobenzofuran neolignans (DBNs) have been shown to inhibit the growth of various protozoan parasites.
Research has revealed that DBNs can inhibit the growth of both promastigote and amastigote forms of Leishmania (L.) amazonensis. mdpi.com Furthermore, these compounds have shown activity against axenic amastigotes of Leishmania donovani and trypomastigote forms of Trypanosoma cruzi, the causative agent of Chagas disease. mdpi.com One of the proposed mechanisms for the antiprotozoal action of DBNs is the inhibition of tubulin polymerization, a critical process for parasite cell structure and division. mdpi.com
In a study evaluating a series of synthetic dihydrobenzofuran-type neolignans against T. cruzi, several compounds displayed significant activity. One particular DBN exhibited the highest activity against the amastigote forms of the T. cruzi Y strain, with an IC50 value of 3.26 μM, marking it as a promising hit compound for further development. nih.gov Another DBN showed the highest activity against the Tulahuen lac-Z strain of T. cruzi with an IC50 of 7.96 µM. mdpi.comnih.gov The structure-activity relationship studies in this research indicated that the presence of an ester carbonyl group at certain positions and a double bond in the side chain are important for antitrypanosomal activity. mdpi.com
Cationically substituted 2-phenylbenzofurans have also been synthesized and evaluated for their in vitro antiprotozoal properties against Trypanosoma brucei rhodesiense, Plasmodium falciparum, and Leishmania donovani. nih.gov A number of these compounds showed antitrypanosomal activities comparable to existing drugs like pentamidine (B1679287) and melarsoprol, and several were more active than pentamidine against P. falciparum and L. donovani. nih.gov
Interactive Data Table: Antiprotozoal Activity of Selected Dihydrobenzofuran Derivatives
| Compound Type | Target Organism | Activity (IC50) | Reference |
|---|---|---|---|
| Dihydrobenzofuran neolignan (DBN 1) | Trypanosoma cruzi (Y strain, amastigotes) | 3.26 µM | nih.gov |
| Dihydrobenzofuran neolignan (DBN 2) | Trypanosoma cruzi (Tulahuen lac-Z strain, amastigotes) | 7.96 µM | mdpi.comnih.gov |
| Dihydrobenzofuran neolignan (DBN 1) | Trypanosoma cruzi (Tulahuen lac-Z strain, amastigotes) | 11.87 µM | mdpi.comnih.gov |
| Dihydrobenzofuran neolignan (DBN 3) | Trypanosoma cruzi (Tulahuen lac-Z strain, amastigotes) | 16.16 µM | mdpi.comnih.gov |
| Dihydrobenzofuran neolignan (DBN 4) | Trypanosoma cruzi (Tulahuen lac-Z strain, amastigotes) | 21.42 µM | mdpi.comnih.gov |
| Cationically substituted 2-phenylbenzofuran (B156813) (Diamidine 1) | Trypanosoma brucei rhodesiense | In vivo efficacy comparable to melarsoprol | nih.gov |
Neuroprotective Effects
A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their neuroprotective and antioxidant activities. researchgate.net The primary screening of these compounds focused on their ability to protect against N-methyl-D-aspartate (NMDA)-induced excitotoxic neuronal cell damage in primary cultured rat cortical cells. researchgate.netnih.gov
Among the synthesized derivatives, one compound with a methyl (-CH3) substitution at the R2 position of the phenyl ring demonstrated the most potent and efficacious neuroprotective action against NMDA-induced excitotoxicity. researchgate.netnih.gov Its neuroprotective effect was found to be almost comparable to that of memantine, a known NMDA antagonist. researchgate.netnih.gov Another compound, with a hydroxyl (-OH) substitution at the R3 position, also exhibited marked anti-excitotoxic effects. researchgate.netnih.gov
These findings suggest that the substitution pattern on the phenyl ring of the carboxamide moiety plays a crucial role in the neuroprotective activity. Specifically, a -CH3 substitution at the R2 position and, to a lesser extent, an -OH substitution at the R3 position appear to be important for conferring protection against excitotoxic damage. researchgate.netnih.gov The compound with the -OH substitution was also found to possess free radical scavenging and antioxidant properties, inhibiting in vitro lipid peroxidation in rat brain homogenate. researchgate.netnih.gov
The structure-activity relationship studies from this research suggest that a compound featuring a -CH3 substitution at the R2 position and an -OH substitution at the R3 position of the benzofuran moiety could serve as a lead for developing potent neuroprotective agents with both anti-excitotoxic and antioxidant activities. researchgate.netnih.gov
Anti-HIV Activity
The benzofuran scaffold has been a subject of interest in the search for new anti-HIV agents. A number of studies have explored the synthesis and in vitro evaluation of benzofuran derivatives for their ability to inhibit the human immunodeficiency virus type 1 (HIV-1).
In one study, a novel series of 1-(1-benzofuran-2-yl-ethylidene)-4-substituted thiosemicarbazides and their derived ring systems were synthesized and tested for anti-HIV activity. nih.gov Among the tested compounds, two derivatives, a thiazolidin-4-one (compound 5c) and a 2-thioxo-2,3-dihydro-thiazole (compound 9a), produced a significant reduction in the viral cytopathic effect. nih.gov Compound 9a, in particular, was confirmed to have moderate anti-HIV activity. nih.gov
Another study focused on synthesizing new benzofuran derivatives based on previously identified active compounds. nih.gov This research led to the identification of several new derivatives with weak anti-HIV-1 activity. researchgate.net The design of these compounds involved linking heterocyclic substituents directly to the benzofuran nucleus at the C-2 position. researchgate.net
These findings indicate that the this compound scaffold and its related benzofuran structures are viable starting points for the development of novel anti-HIV-1 agents. Further optimization of the substituents on the benzofuran ring and the attached heterocyclic systems could lead to more potent inhibitors.
Interactive Data Table: Anti-HIV-1 Activity of Selected Benzofuran Derivatives
| Compound Type | Activity | Concentration | Reference |
|---|---|---|---|
| Thiazolidin-4-one derivative (Compound 5c) | 93.19% reduction in viral cytopathic effect | > 2.0 x 10⁻⁴ M | nih.gov |
| 2-Thioxo-2,3-dihydro-thiazole derivative (Compound 9a) | 59.55% reduction in viral cytopathic effect | 2.5 x 10⁻⁵ M | nih.gov |
| 2-Acetylbenzofuran derivative (Compound 2) | Weak anti-HIV-1 activity | Not specified | researchgate.net |
| 2-Acetylbenzofuran derivatives (Compounds 3a, 3b) | Weak anti-HIV-1 activity | Not specified | researchgate.net |
General Enzyme Inhibition Spectrum
Derivatives of 2,3-dihydrobenzofuran have been shown to act as inhibitors of various enzymes, highlighting their potential for therapeutic applications in a range of diseases.
One area of investigation has been the inhibition of enzymes involved in the inflammatory process. Specifically, 2,3-dihydro-5-benzofuranols have been studied as antioxidant-based inhibitors of leukotriene biosynthesis. nih.gov These compounds are designed to inhibit 5-lipoxygenase, a key enzyme in the metabolic pathway of arachidonic acid that leads to the formation of leukotrienes, which are important mediators of inflammation. nih.gov The 2,3-dihydro-5-benzofuranol ring system serves as a useful template for designing such inhibitors. nih.gov
In the context of anti-HIV research, some benzofuran derivatives have been found to inhibit viral enzymes. For instance, certain derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. researchgate.netnih.gov
Furthermore, a series of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives were synthesized and evaluated as potent serotonin-3 (5-HT3) receptor antagonists. nih.gov While this is receptor antagonism rather than enzyme inhibition, it demonstrates the ability of this scaffold to interact with specific biological targets. The introduction of methyl groups at the 2-position of the dihydrobenzofuran ring was found to increase the pharmacological activity. nih.gov
The inhibitory potential of these compounds is not limited to enzymes involved in inflammation and viral replication. The diverse biological activities observed for this compound derivatives suggest that they may interact with a variety of other enzymatic targets, a prospect that warrants further investigation.
Structure Activity Relationship Sar Studies of 2,3 Dihydrobenzofuran 5 Carboxamide Analogues
Identification of Pharmacophoric Requirements for Biological Activity
The biological activity of 2,3-dihydrobenzofuran-5-carboxamide analogues is intricately linked to their three-dimensional structure and the nature of their substituents. Pharmacophore modeling identifies the essential steric and electronic features necessary for molecular interaction with a biological target. For this scaffold, key pharmacophoric elements generally include the dihydrobenzofuran ring system, the carboxamide linker, and the N-substituent group, each playing a distinct role in modulating potency and selectivity.
The substitution pattern on the bicyclic 2,3-dihydrobenzofuran (B1216630) core is a critical determinant of pharmacological activity. Studies on analogous series, such as 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivatives, have demonstrated that modifications to this ring system significantly influence potency. nih.gov
The introduction of alkyl groups at the C-2 position of the dihydrobenzofuran ring has been shown to enhance biological activity. nih.gov For instance, in a series of serotonin-3 (5-HT3) receptor antagonists, the introduction of methyl groups at this position markedly increased pharmacological activity. nih.gov A comparative analysis revealed a clear trend in potency related to the degree of methylation at the C-2 position. nih.gov
Table 1: Impact of C-2 Substitution on the Dihydrobenzofuran Ring
| C-2 Substituent | Relative Potency Ranking | Reference |
|---|---|---|
| Dimethyl | 1 (Most Potent) | nih.gov |
| Monomethyl | 2 | nih.gov |
| Unsubstituted (Dihydro) | 3 (Least Potent) | nih.gov |
The carboxamide moiety serves as a crucial linker, orienting the N-substituent in a specific vector relative to the dihydrobenzofuran core. Its hydrogen bonding capabilities, acting as both a hydrogen bond donor (the N-H) and acceptor (the C=O), are often vital for anchoring the ligand in the target's binding pocket.
The nature of the substituent attached to the carboxamide nitrogen (N-substituent) is a primary driver of potency and selectivity. In the context of 5-HT3 antagonists, large, rigid, basic moieties are favored. Specifically, derivatives featuring a 1-azabicyclo[2.2.2]oct-3-yl group were found to be more potent than their counterparts containing an 8-methyl-8-azabicyclo[3.2.1]oct-3-yl moiety. nih.gov This suggests that the specific geometry and basicity of the azabicyclic system are key to optimal receptor interaction. nih.gov
Table 2: Influence of N-Substituent on 5-HT3 Receptor Antagonistic Activity
| N-Substituent Moiety | Relative Potency | Reference |
|---|---|---|
| 1-Azabicyclo[2.2.2]oct-3-yl | More Potent | nih.gov |
| 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl | Less Potent | nih.gov |
In other therapeutic areas, such as oncology, different N-substituents have proven effective. The investigation of this compound analogues bearing sulfonyl piperidine (B6355638) groups has shown promise for anti-cancer applications. documentsdelivered.comdntb.gov.ua Similarly, for other benzofuran (B130515) carboxamides, an N-phenethyl substituent was found to significantly boost antiproliferative activity, which could be further improved by substitution on the phenethyl ring itself. nih.gov
Stereochemistry plays a pivotal role in the biological activity of this compound analogues, as interactions with chiral biological macromolecules like receptors and enzymes are often stereospecific. The presence of stereocenters in either the dihydrobenzofuran ring or the N-substituent can lead to significant differences in potency and selectivity between enantiomers or diastereomers. nih.govnih.gov
For the N-substituent, the chirality of the azabicycle has a profound impact. Analogues bearing the (S)-enantiomer of the 1-azabicyclo[2.2.2]octan-3-yl moiety were consistently more potent as 5-HT3 antagonists than their (R)-counterparts. nih.gov
Stereoselectivity is also evident with respect to the dihydrobenzofuran core itself. When a single methyl group is present at the C-2 position, the (2S)-methyl isomer demonstrates higher potency than the (2R)-methyl isomer. nih.gov These findings underscore that a specific three-dimensional arrangement of the molecule is required for optimal interaction with the binding site, with the (2S)-methyl group contributing positively to the pharmacological activity. nih.gov
Table 3: Stereochemical Effects on Potency
| Chiral Center | Stereoisomer | Potency Ranking | Reference |
|---|---|---|---|
| N-Substituent (1-azabicyclo[2.2.2]octan-3-yl) | (S)-enantiomer | More Potent | nih.gov |
| (R)-enantiomer | Less Potent | nih.gov | |
| C-2 of Dihydrobenzofuran Ring | (2S)-methyl | More Potent | nih.gov |
| (2R)-methyl | Less Potent | nih.gov | |
| Unsubstituted | Least Potent | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of novel, unsynthesized analogues, thereby guiding and accelerating the drug design process.
For scaffolds like 2,3-dihydrobenzofurans, QSAR studies have been successfully applied to predict their biological potential. nih.gov In a study on antileishmanial 2-phenyl-2,3-dihydrobenzofurans, various QSAR models were developed using different machine learning algorithms, such as Multiple Linear Regression (MLR), Random Forest (RF), and Support Vector Regression (SVR), along with 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA). nih.govmdpi.com
These models utilize molecular descriptors—numerical values that characterize properties of a molecule (e.g., steric, electronic, hydrophobic, and topological features)—to build a predictive equation. nih.gov For instance, a 3D-QSAR model generates contour maps that visualize regions where certain properties are predicted to enhance or diminish activity. In one study, electrostatic and hydrophobic fields were identified as the most significant factors for the antifungal activity of a series of related compounds. rhhz.net By analyzing these models, medicinal chemists can deduce key structural features that confer activity and prioritize the synthesis of compounds with the highest predicted potency, making QSAR a fundamental tool for the development of this class of compounds. nih.gov
Ligand Efficiency and Drug-Likeness Optimization in SAR Design
LE normalizes binding affinity (potency) for the size of the molecule, typically by dividing the free energy of binding by the number of non-hydrogen atoms. nih.govnih.gov This metric provides a measure of the "binding energy per atom," helping to identify small, efficient fragments that can be developed into more elaborate, drug-like leads. nih.gov A related and widely used metric is Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity (logP or logD). nih.govnih.gov Optimizing for a high LLE helps to achieve potency without introducing excessive lipophilicity, which can lead to problems with solubility, metabolism, and toxicity. nih.gov
Analysis of marketed drugs shows that they are often differentiated from other compounds acting at the same target by having higher values of LE and LLE. nih.gov Successful lead optimization campaigns frequently result in an increase in these efficiency metrics from the initial hit to the final clinical candidate. nih.govbiorxiv.org Therefore, during the SAR exploration of this compound analogues, these metrics are crucial for guiding modifications. They help ensure that increases in potency are achieved efficiently, without disproportionately increasing molecular weight or lipophilicity, thereby maintaining favorable drug-like properties in line with guidelines such as Lipinski's Rule of 5. nih.gov
Table 4: Key Ligand Efficiency and Drug-Likeness Metrics
| Metric | Definition | Purpose in SAR | Reference |
|---|---|---|---|
| Ligand Efficiency (LE) | Binding affinity normalized by the number of heavy (non-hydrogen) atoms. | To assess the binding efficiency per atom, favoring smaller, more efficient binders. | nih.govnih.gov |
| Lipophilic Ligand Efficiency (LLE) | The difference between pIC50 (or pKi) and logP (or logD). | To balance potency with lipophilicity, avoiding overly "greasy" molecules. | nih.govnih.gov |
| Binding Efficiency Index (BEI) | Ratio of pKd to molecular weight (MW). | To relate binding affinity to molecular weight. | researchgate.net |
| Surface-Binding Efficiency Index (SEI) | Ratio of pKd to the polar surface area (PSA). | To relate binding affinity to the polar surface area. | researchgate.net |
Molecular Mechanisms of Action and Target Interactions
Mechanistic Insights into Anticancer Activity
The anticancer properties of 2,3-dihydrobenzofuran (B1216630) derivatives, including the 5-carboxamide variant, stem from their ability to modulate critical cellular processes involved in cancer progression. These mechanisms include the disruption of signaling pathways that drive cell growth, direct interaction with key proteins, and the modulation of transcription factors.
Interference with Cellular Signaling Pathways Driving Proliferation
Derivatives of the 2,3-dihydrobenzofuran scaffold have been shown to exert their antiproliferative effects by interfering with key signaling pathways that are often dysregulated in cancer.
One of the primary pathways targeted is the RAS/RAF/MEK/ERK signaling pathway . A mechanistic study on a 3-formylbenzofuran derivative demonstrated a significant reduction in the phosphorylation level of ERK (extracellular signal-related kinase). nih.gov This suggests that these compounds can halt cell growth and promote apoptosis by blocking this critical pathway. nih.gov
Another crucial pathway implicated is the AKT/mTOR (mammalian target of rapamycin) pathway , which is a central regulator of cell growth, proliferation, and survival. mdpi.comnih.gov The activation and dysregulation of this pathway are hallmarks of many cancers. mdpi.comnih.gov Certain benzofuran (B130515) derivatives have been developed as inhibitors of the mTORC1 protein complex, demonstrating cytotoxic activity against cancer cell lines. mdpi.comnih.gov
Furthermore, these compounds can modulate the expression of apoptosis-related proteins. For instance, fluorinated benzofuran and dihydrobenzofuran derivatives have been found to inhibit the expression of the anti-apoptotic protein Bcl-2. nih.gov This inhibition can lead to increased susceptibility of cancer cells to apoptosis. nih.gov Studies have also shown that some benzofuran derivatives can inhibit tubulin polymerization, a mechanism similar to that of the well-known anticancer agent Combretastatin A-4. mdpi.com
Direct Protein Target Binding and Inhibition (e.g., BRCA1, BRCA2)
While direct binding interactions with BRCA1 and BRCA2 proteins for 2,3-Dihydrobenzofuran-5-carboxamide are not extensively documented, a significant functional relationship exists through the inhibition of Poly(ADP-ribose) polymerase (PARP). PARP inhibitors have demonstrated particular efficacy in cancers with mutations in the BRCA1 and BRCA2 genes, a concept known as synthetic lethality. nih.gov Tumors with BRCA1/2 mutations are deficient in the homologous recombination (HR) pathway for DNA repair and are therefore highly dependent on PARP-mediated single-strand break repair. Inhibition of PARP in these cells leads to the accumulation of DNA damage and cell death. nih.gov
Research on thiophene (B33073) derivatives, another class of heterocyclic compounds, has explored their potential interaction with BRCA1. ccij-online.orgccij-online.org These studies, using docking models, suggest that certain derivatives could act as BRCA1 inhibitory agents, which translates to a decrease in breast cancer cell growth. ccij-online.orgccij-online.org Although this is an indirect line of evidence, it highlights the potential for small molecules to interact with these key DNA repair proteins.
Beyond the cancer-specific targets, benzofuran derivatives have been shown to bind to transport proteins like bovine serum albumin (BSA). nih.gov While this binding is crucial for drug delivery and distribution, it is not a direct anticancer mechanism of action. nih.gov
Modulation of Transcription Factors (e.g., NF-κB)
A key mechanism underlying the anticancer and anti-inflammatory effects of 2,3-dihydrobenzofuran derivatives is the modulation of the nuclear factor-kappa B (NF-κB) transcription factor. NF-κB plays a pivotal role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers.
Studies have shown that novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxamide derivatives can inhibit LPS-induced NF-κB transcriptional activity. researchgate.netnih.gov This inhibition prevents the translocation of NF-κB to the nucleus, thereby blocking its ability to promote the transcription of pro-survival and pro-inflammatory genes. researchgate.netnih.gov For example, benzofuran-based oxadiazole conjugates were found to induce apoptosis in pancreatic and colon cancer cells through the suppression of basal NF-κB activity. nih.gov However, it is noteworthy that some fluorinated dihydrobenzofuran derivatives did not show any effect on NF-κB phosphorylation, suggesting that the anti-inflammatory mechanism can be independent of this pathway in certain derivatives. nih.gov
| Compound Type | Target Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Benzofuran-2-carboxamide (B1298429) derivative 50g | HCT-116 (Colon) | 0.87 µM | nih.gov |
| Benzofuran-2-carboxamide derivative 50g | HeLa (Cervical) | 0.73 µM | nih.gov |
| Benzofuran-2-carboxamide derivative 50g | A549 (Lung) | 0.57 µM | nih.gov |
| 3-Amidobenzofuran derivative 28g | MDA-MB-231 (Breast) | 3.01 µM | nih.gov |
| Benzofuran–oxadiazole derivative 5d | A549 (Lung) | 6.3 ± 0.7 μM | mdpi.com |
Elucidation of 5-HT3 Receptor Antagonism Mechanism
Derivatives of 2,3-dihydrobenzofuran-carboxamide are recognized as potent antagonists of the serotonin-3 (5-HT3) receptor. These receptors are ligand-gated ion channels, and their blockade is a key mechanism for preventing nausea and vomiting, particularly that induced by chemotherapy. nih.gov
The 5-HT3 receptor is a pentameric structure composed of five subunits that form a central pore for ion passage. youtube.com When serotonin (B10506) (5-hydroxytryptamine, 5-HT) binds to the receptor, it triggers a conformational change that opens the channel, leading to depolarization of the neuron and propagation of the signal. 5-HT3 receptor antagonists, including those with a dihydrobenzofuran-carboxamide core, act by competitively binding to the same site as serotonin, thereby preventing the channel from opening. nih.gov This blockade occurs both peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone of the brain. nih.gov
Structure-activity relationship studies on N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives have provided insights into the molecular features required for potent 5-HT3 antagonism. The presence of methyl groups at the 2-position of the dihydrobenzofuran ring was found to significantly increase pharmacological activity. nih.gov
Mechanistic Basis of PARP-1 Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme crucial for DNA repair, particularly in the base excision repair (BER) pathway that corrects single-strand breaks. nih.gov PARP-1 inhibitors, including those based on the dihydrobenzofuran scaffold, exert their anticancer effects through a mechanism known as "PARP trapping". nih.gov
Upon detecting a DNA single-strand break, PARP-1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. nih.gov This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage. nih.gov PARP inhibitors work by binding to the catalytic domain of PARP-1, preventing the synthesis of PAR. This not only inhibits the recruitment of repair factors but also traps the PARP-1 enzyme on the DNA. nih.gov The resulting PARP-DNA complexes are highly cytotoxic as they can stall replication forks, leading to the formation of double-strand breaks. In cancer cells with deficient homologous recombination repair (such as those with BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, leading to cell death. nih.gov
Studies on fluorinated dihydrobenzofuran derivatives have shown that they can induce a concentration-dependent cleavage of PARP-1, which is a hallmark of apoptosis. nih.gov
Molecular Basis of PPARα Agonism
Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that plays a key role in regulating lipid metabolism. nih.govacs.org Agonism of PPARα is a therapeutic strategy for treating dyslipidemia. A class of 2,3-dihydrobenzofuran-2-carboxylic acids has been identified as highly potent and subtype-selective PPARα agonists. nih.govacs.orgresearchgate.net
The molecular basis for this agonism lies in the specific interactions between the dihydrobenzofuran derivatives and the ligand-binding domain (LBD) of the PPARα receptor. nih.gov Structural studies of PPARα-LBD in complex with these agonists reveal that the carboxylic acid group of the ligand forms a canonical hydrogen-bond network with key amino acid residues in the LBD, including those in helix 12. nih.gov This interaction is essential for stabilizing the active conformation of the receptor, which facilitates the recruitment of transcriptional coactivators and subsequent activation of target gene expression. nih.gov
A unique feature of the binding of these dihydrobenzofuran derivatives is the occupation of a small cavity between specific amino acid residues (Ile272 and Ile354) by the phenyl side chain of the compounds. nih.gov This interaction, which is not commonly observed with other classes of PPARα agonists like fibrates, may contribute to the high potency and subtype selectivity of these compounds. nih.gov
| Compound Class | Target | Activity Type | Key Findings | Reference |
|---|---|---|---|---|
| N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamides | 5-HT3 Receptor | Antagonist | Methyl substitution at position 2 of the dihydrobenzofuran ring enhances activity. | nih.gov |
| 2,3-dihydrobenzofuran-2-carboxylic acids | PPARα | Agonist | Highly potent and subtype-selective. Interaction with helix 12 and a specific hydrophobic cavity in the LBD is crucial for activity. | nih.govacs.orgresearchgate.netnih.gov |
Characterization of Molecular Interactions with Cannabinoid Receptors
The interaction of 2,3-dihydrobenzofuran derivatives with cannabinoid receptors (CB1 and CB2) is a subject of significant medicinal chemistry research, primarily aimed at developing selective CB2 agonists for therapeutic applications such as neuropathic pain management. nih.gov The CB2 receptor is primarily expressed in immune tissues, and its modulation is desirable as it typically avoids the psychoactive side effects associated with CB1 receptor activation in the central nervous system. nih.gov
Research into a series of 2,3-dihydro-1-benzofuran derivatives has shown them to be potent and selective CB2 agonists. nih.gov However, the precise positioning of substituents on the benzofuran core is critical for receptor affinity and functional activity. Specifically, the location of the carboxamide group dramatically influences the compound's ability to interact effectively with the CB2 receptor.
Studies comparing derivatives with the carboxamide moiety at position 6 versus position 5 of the dihydrobenzofuran ring demonstrate a significant loss of functional activity for the 5-carboxamide isomers. nih.gov Molecular modeling and ligand-steered analysis suggest that this loss in activity is due to the inability of the 5-carboxamide compound to form a crucial hydrogen-bond interaction with the serine residue S3.31 within the CB2 receptor binding pocket. nih.gov This specific interaction appears to be a key anchor for the 6-carboxamide derivatives, and its absence in the 5-carboxamide analogue disrupts the optimal binding pose required for receptor activation.
Comprehensive Protein-Ligand Interaction Studies and Binding Kinetics
Protein-ligand interaction studies for the 2,3-dihydrobenzofuran class of compounds have been conducted primarily through radioligand binding assays and functional assays, such as γ-[³⁵S]GTP binding, to determine affinity and efficacy at cannabinoid receptors. nih.gov These studies measure parameters like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) to quantify binding affinity, and Emax to determine efficacy relative to a standard agonist. nih.gov
For the 2,3-dihydrobenzofuran scaffold, derivatives with a carboxamide at the 6-position linked to specific N-alkyl-isatin acylhydrazones show high potency as CB2 agonists. The binding kinetics—the rates of drug-receptor association (k_on) and dissociation (k_off)—are increasingly recognized as crucial determinants of a drug's efficacy and duration of action. csmres.co.uk A longer drug-receptor residence time (the reciprocal of k_off) can often lead to prolonged signaling and enhanced therapeutic effect. csmres.co.uk
While detailed kinetic studies (kon, koff) for this compound itself are not extensively documented in the reviewed literature, the structure-activity relationship (SAR) data from binding assays underscore its poor interaction with the CB2 receptor compared to its positional isomers. nih.gov The dramatic loss of functional activity observed when moving the carboxamide group from position 6 to position 5 highlights a critical disruption in the ligand's ability to bind effectively. nih.gov This suggests that the binding affinity (and likely the residence time) of the 5-carboxamide derivative at the CB2 receptor is significantly lower than that of its active 6-carboxamide counterparts.
The table below presents functional activity data for related 2,3-dihydro-1-benzofuran derivatives, illustrating the impact of the carboxamide position.
| Compound | Structure | Cannabinoid Receptor Target | Functional Activity |
| 6-Carboxamide Derivative Analogue | A 2,3-dihydro-1-benzofuran core with a carboxamide substituent at the 6-position. | CB2 | Potent agonist activity. The 6-carboxamide configuration allows for a critical hydrogen-bond interaction with the S3.31 residue of the CB2 receptor, which is essential for high functional activity. nih.gov |
| This compound Derivatives (e.g., Compounds 13-15) | A 2,3-dihydro-1-benzofuran core with a carboxamide substituent at the 5-position. nih.gov | CB2 | Dramatic loss of functional activity. Moving the carboxamide to the 5-position prevents the hydrogen-bond interaction with S3.31, leading to a significant decrease in the compound's ability to activate the CB2 receptor. nih.gov |
Preclinical Efficacy and Safety Assessments of 2,3 Dihydrobenzofuran 5 Carboxamide Analogues
In vitro Efficacy in Cell-Based Assays
The initial evaluation of therapeutic candidates involves assessing their activity in controlled laboratory settings using cell-based assays. These studies are fundamental in determining the potential of a compound and guiding further development.
The potency of 2,3-dihydrobenzofuran-5-carboxamide analogues has been quantified in numerous studies by determining their half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%.
A variety of these analogues have been synthesized and evaluated for their antiproliferative efficacy against several human cancer cell lines. For instance, a series of isobenzofuran-5-carboxamide derivatives were tested against breast and prostate cancer cell lines. researchgate.net One particular compound, designated 4b, demonstrated significant activity with IC50 values of 40 µM against MDA-MB 231, 36 µM against MCF-7, 42 µM against PC3, and 20 µM against LNCaP cancer cells. researchgate.net Other derivatives in the same study also showed inhibitory effects, such as compounds 4f and 4g, which had IC50 values of 38 µM and 42 µM, respectively, against LNCaP cells. researchgate.net
In the context of poly(ADP-ribose)polymerase-1 (PARP-1) inhibition, a structure-based design led to the creation of 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivatives. nih.gov The lead compound from this series had an IC50 of 9.45 μM. nih.gov Further modifications, such as creating substituted benzylidene derivatives, resulted in a 30-fold improvement in potency, with one compound showing an IC50 of 0.531 μM. nih.gov The attachment of various heterocycles led to even more potent inhibitors, with IC50 values ranging from 0.718 to 0.079 μM. nih.gov
Analogues based on a benzofuran-4,5-dione scaffold have been identified as inhibitors of human peptide deformylase (HsPDF), a potential target for antitumor agents. nih.gov These derivatives inhibit HsPDF with IC50 values ranging from 5.2 to 65 μM. nih.gov Structure-activity relationship (SAR) studies indicated that substitutions on the benzoyl moiety, such as methoxy (B1213986) groups, could enhance potency. nih.gov
The table below summarizes the IC50 values for selected this compound analogues and related derivatives against various cell lines and targets.
| Compound/Derivative Class | Target/Cell Line | IC50 (µM) | Reference |
| Isobenzofuran-5-carboxamide (4b) | MDA-MB 231 | 40 ± 1.1 | researchgate.net |
| Isobenzofuran-5-carboxamide (4b) | MCF-7 | 36 ± 1.4 | researchgate.net |
| Isobenzofuran-5-carboxamide (4b) | PC3 | 42 ± 1.7 | researchgate.net |
| Isobenzofuran-5-carboxamide (4b) | LNCaP | 20 ± 1.1 | researchgate.net |
| 2,3-Dihydrobenzofuran-7-carboxamide | PARP-1 | 9.45 | nih.gov |
| 3',4'-dihydroxybenzylidene derivative | PARP-1 | 0.531 | nih.gov |
| Heterocycle-attached derivatives | PARP-1 | 0.079 - 0.718 | nih.gov |
| Benzofuran-4,5-dione derivatives | HsPDF | 5.2 - 65 | nih.gov |
| N-(1,3,4-thiadiazol-2-yl)amide (19n) | 6PGD | 5.1 ± 1.0 | acs.org |
A critical aspect of anticancer drug development is ensuring that the compounds selectively target cancer cells while sparing normal, healthy cells. This selectivity minimizes potential side effects.
Studies on benzofuran (B130515) derivatives have shown promising selectivity. For example, a halogenated derivative of benzofuran demonstrated significant cytotoxic activity against K562 and HL60 leukemia cells, with IC50 values of 5 µM and 0.1 µM respectively, but showed no cytotoxicity towards normal human umbilical vein endothelial cells (HUVEC). nih.gov Similarly, a hybrid benzofuran chalcone (B49325) derivative was selectively cytotoxic to the human breast cancer cell line MCF-7, while being non-toxic to normal breast cells (MRC5). nih.gov
Another investigation into naturally extracted spiro[benzofuran-2,1'-cyclohexane] scaffolds screened them against five cancer cell lines and one noncancerous cell line (BEAS-2B), indicating a focus on evaluating selectivity. semanticscholar.org Furthermore, a 2,3-dihydrobenzofuran-7-carboxamide derivative, compound 66, exhibited selective cytotoxicity in BRCA2-deficient DT40 cells, suggesting a targeted effect on cells with specific genetic vulnerabilities often found in cancers. nih.gov The identification of benzofuran-4,5-diones as selective inhibitors of human peptide deformylase (HsPDF) over other metalloproteases also underscores the potential for developing targeted therapies. nih.gov
In vivo Animal Model Studies for Therapeutic Potential
Following promising in vitro results, the therapeutic potential of this compound analogues is evaluated in living organisms. These in vivo studies are crucial for understanding a compound's efficacy and behavior in a complex biological system.
Analogues of 2,3-dihydrobenzofuran (B1216630) have been assessed in various animal models. In a Triton-induced hyperlipidemic rat model, certain 5-substituted dihydrobenzofuran analogues of clofibrate (B1669205) were found to be selective in lowering elevated serum cholesterol levels. nih.gov This suggests a potential application for these compounds in managing hyperlipidemia. nih.gov
In the context of oncology, the in vivo efficacy of benzofuran-4,5-dione derivatives, which act as selective HsPDF inhibitors, was assessed in a mouse xenograft model, demonstrating their potential as antitumor agents in a living system. nih.gov Additionally, derivatives of dihydrobenzofuran carboxylic acid (DBFCA) have proven effective in animal models of neuropathic pain, where they successfully reduced pain responses without impacting normal locomotor functions.
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling
Pharmacokinetics (PK) describes how the body affects a drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics (PD) describes what the drug does to the body. Understanding the PK/PD relationship is essential for developing effective therapeutics. Currently, detailed experimental in vivo PK/PD data for this compound analogues is limited in the public domain. Much of the available information on their pharmacokinetic properties is derived from computational, or in silico, predictions.
In silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Properties
To de-risk drug development and optimize molecular structures early, computational tools are used to predict the ADMET properties of new chemical entities. These in silico assays provide valuable insights into a compound's likely behavior in the body. nih.gov
Several studies have utilized such methods for 2,3-dihydrobenzofuran analogues. For a series of isobenzofuran-5-carboxamide derivatives, in silico analysis using the Discovery Studio ADMET protocol indicated that the synthesized compounds possess drug-like properties. researchgate.net Similarly, for a library of benzofuran and 2,3-dihydrobenzofuran scaffolds, analysis of physicochemical properties revealed that the compounds were generally "drug-like" and "lead-like" according to established definitions. acs.org Their molecular weights were in the range of 228.2–421.5, with a calculated octanol/water partition coefficient (cLogP) between 1.9 and 5.3. acs.org
In silico ADMET prediction was also performed for other related heterocyclic structures, providing a framework for how these properties are assessed. For a set of sulfonamide derivatives, properties such as P-glycoprotein substrate and inhibitor potential were predicted using online servers like pkCSM and Pre-ADMET. nih.gov For another class of compounds, predicted aqueous solubility and lipophilicity (logD) were used to identify the most optimized analogues for further development. nih.gov
The table below provides a sample of predicted ADMET properties for related compounds, illustrating the types of parameters evaluated in these in silico studies.
| Property | Predicted Value/Outcome | Tool/Method | Reference |
| Physicochemical Properties | Drug-like & Lead-like | Lipinski & Oprea Rules | acs.org |
| Molecular Weight | 228.2 - 421.5 | Calculation | acs.org |
| cLogP | 1.9 - 5.3 | Calculation | acs.org |
| Aqueous Solubility | High (2.34 mg/ml for FC01a) | ADMET Predictor | nih.gov |
| Lipophilicity (logD at pH 7.4) | 2.35 (for FC101a Oxazole) | ADMET Predictor | nih.gov |
| P-glycoprotein Substrate | Yes/No | pkCSM Server | nih.gov |
| Carcinogenicity | Predicted Safe/Toxic | PreADMET Server | neliti.com |
| Drug-likeness | Reflected by parameters | Discovery Studio ADMET | researchgate.net |
Computational Chemistry and Molecular Modeling Applications in 2,3 Dihydrobenzofuran 5 Carboxamide Research
Molecular Docking Simulations for Ligand-Target Recognition and Binding Mode Prediction
Molecular docking is a pivotal computational tool for predicting the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the specific interactions that drive ligand recognition and in predicting the binding affinity.
In the study of benzofuran (B130515) derivatives, molecular docking has been successfully employed to elucidate their binding mechanisms. For instance, in the research of 2-phenyl-benzofuran-3-carboxamide derivatives as inhibitors of Staphylococcus aureus Sortase A (SrtA), a critical enzyme for bacterial virulence, molecular docking studies revealed key binding patterns. nih.gov The most potent inhibitor from this series, compound Ia-22, was shown to share a similar binding mode with the natural substrate in the SrtA binding pocket. nih.gov This included an L-shaped conformation and the formation of crucial hydrogen bonds with the functional site residues Cys184, Trp194, and Arg197. nih.gov Such detailed interaction analysis is fundamental for the rational design of more effective inhibitors.
Similarly, molecular docking simulations have been applied to investigate benzofuran-based compounds targeting other proteins. These studies help in identifying the specific amino acid residues involved in the binding and in calculating the bond distances and types between the ligand and the protein's active site. researchgate.net This information is invaluable for understanding the structure-activity relationships (SARs) and for optimizing lead compounds.
Table 1: Key Molecular Docking Findings for Benzofuran-Carboxamide Derivatives
| Compound/Derivative Class | Target Protein | Key Interacting Residues | Predicted Binding Characteristics |
| 2-Phenyl-benzofuran-3-carboxamide | Staphylococcus aureus Sortase A | Cys184, Trp194, Arg197 | L-shape pattern kinking, H-bond interactions. nih.gov |
| Benzofuran-2-carboxylic acid | Various cancer and microbial targets | Not specified | Inhibitory effect predicted. researchgate.net |
Molecular Dynamics (MD) Simulations for Dynamic Ligand-Receptor Interactions and Conformational Sampling
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the complex, conformational changes, and the role of solvent molecules.
In the investigation of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors, a target relevant in cancer therapy, MD simulations were used to explore the binding modes of newly designed molecules. rsc.org These simulations revealed that the amino acid Asn535 plays a crucial role in stabilizing the inhibitors within the binding site. rsc.org Such findings are critical for understanding the long-term stability and efficacy of potential drugs.
Virtual Screening and De Novo Design of Novel 2,3-Dihydrobenzofuran-5-carboxamide Derivatives
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than traditional high-throughput screening.
A common strategy involves using a known active substructure as a query to search databases like ZINC, which contains millions of commercially available compounds. nih.gov For example, a virtual screening campaign can be initiated using the this compound core to find novel derivatives with potential therapeutic applications. The identified hits from the virtual screen are then typically subjected to molecular docking to prioritize them for experimental testing. nih.gov
De novo design, on the other hand, involves the computational creation of novel molecular structures with desired properties. This can be achieved using algorithms that piece together molecular fragments or grow a molecule within the target's binding site. This approach has the potential to generate highly novel and potent compounds that may not be present in existing databases.
Chemoinformatics and QSAR Approaches in Compound Optimization
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are essential for optimizing lead compounds. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
In a study of antileishmanial 2-phenyl-2,3-dihydrobenzofurans, various QSAR models were developed to predict their potency. nih.gov The best-performing 3D-QSAR model highlighted key structural features that confer activity, such as the significant role of an acrylate (B77674) unit at the C-5 position and the positive steric effect of bulky ester groups on that acrylate. nih.gov
Similarly, a 2D-QSAR study on benzofuran-based vasodilators identified important molecular descriptors that influence their activity. mdpi.com The resulting QSAR model, with a high correlation coefficient (R² = 0.816), demonstrated good predictive ability for the IC₅₀ values of new compounds. mdpi.com These models serve as a valuable tool for guiding the synthesis of new derivatives with enhanced biological activity.
Table 2: QSAR Study Parameters for Dihydrobenzofuran Derivatives
| Compound Class | Biological Activity | QSAR Model Type | Key Findings/Descriptors |
| 2-Phenyl-2,3-dihydrobenzofurans | Antileishmanial | 3D-QSAR | Importance of an acrylate unit at C-5 and bulky ester groups. nih.gov |
| Benzofuran-based derivatives | Vasodilator | 2D-QSAR | Statistically significant model (R² = 0.816) for predicting IC₅₀ values. mdpi.com |
Future Research Directions and Therapeutic Prospects of 2,3 Dihydrobenzofuran 5 Carboxamide
Development of 2,3-Dihydrobenzofuran-5-carboxamide Analogues as Clinical Candidates
The core structure of this compound is an ideal starting point for the development of analogue libraries to identify clinical candidates. By modifying the substituents on the benzofuran (B130515) ring and the carboxamide group, medicinal chemists can fine-tune the compound's pharmacological properties. Research has already demonstrated that derivatives of the 2,3-dihydrobenzofuran (B1216630) scaffold can be potent and selective agents for various biological targets.
For instance, a series of 2,3-dihydro-1-benzofuran derivatives have been designed and synthesized as potent and selective cannabinoid receptor 2 (CB2) agonists, which are promising targets for treating neuropathic pain. nih.gov In one study, modifications led to the identification of compounds with high potency at the CB2 receptor, with one analogue, MDA42, showing activity in a neuropathic pain model. nih.gov Another area of significant interest is the development of derivatives as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer. nih.gov Starting from a low-affinity natural product, researchers have identified 2,3-dihydrobenzofuran derivatives with significantly improved inhibitory activity in the low micromolar range. nih.gov
Furthermore, other carboxamide derivatives, specifically N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide, have been synthesized and evaluated as potent serotonin-3 (5-HT3) receptor antagonists. nih.gov These findings underscore the potential of developing analogues of this compound for a variety of clinical applications.
Table 1: Examples of 2,3-Dihydrobenzofuran Analogues and Their Therapeutic Targets
| Derivative Class | Therapeutic Target | Potential Application | Key Findings |
|---|---|---|---|
| 2,3-Dihydro-1-benzofuran derivatives | Cannabinoid Receptor 2 (CB2) | Neuropathic Pain | Identified potent and selective agonists. nih.gov |
| 2,3-Dihydrobenzofuran derivatives | Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Inflammation, Cancer | Developed inhibitors with low micromolar activity. nih.gov |
| N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives | Serotonin-3 (5-HT3) Receptor | Emesis, Irritable Bowel Syndrome | Synthesized potent antagonists with high receptor affinity. nih.gov |
Exploration of Combination Therapies Involving this compound Derivatives
The diverse biological activities of 2,3-dihydrobenzofuran derivatives make them attractive candidates for combination therapies. This approach can enhance therapeutic efficacy, overcome drug resistance, and reduce potential side effects.
Given their demonstrated anti-inflammatory and potential anticancer properties, derivatives of this compound could be combined with standard chemotherapeutic agents. rsc.orgnih.gov Inflammation is a known hallmark of cancer, and targeting inflammation within the tumor microenvironment is a promising strategy. nih.govnih.gov A recent study on fluorinated benzofuran and dihydrobenzofuran derivatives highlighted their potential for a combinatory treatment targeting both inflammation and tumorigenesis. nih.gov Such a combination could involve pairing a dihydrobenzofuran-based anti-inflammatory agent with a cytotoxic drug to create a synergistic effect against cancer cells.
In the context of neuropathic pain, which is often refractory to traditional analgesics, a CB2 agonist derived from the 2,3-dihydrobenzofuran scaffold could be used in conjunction with existing treatments like gabapentin (B195806) or opioids to improve pain relief. nih.gov The different mechanisms of action could provide a more comprehensive approach to managing complex pain syndromes.
Advances in Drug Delivery Systems for Optimized Bioavailability
Strategies that could be explored include:
Nanoparticle Encapsulation: Loading the drug into nanoparticles can protect it from premature degradation, improve solubility, and enable targeted delivery to specific tissues, such as tumors, through mechanisms like the enhanced permeability and retention (EPR) effect.
Liposomal Formulations: Liposomes can encapsulate both hydrophilic and hydrophobic drugs, improving their circulation time and reducing off-target toxicity.
Prodrug Approaches: The this compound structure could be chemically modified to create a prodrug that is inactive until it reaches the target site, where it is then converted to the active form. This can improve absorption and distribution.
These drug delivery technologies are essential for maximizing the therapeutic potential of this class of compounds and ensuring they can be effectively utilized in a clinical setting.
Identification of Novel Therapeutic Applications for 2,3-Dihydrobenzofuran Scaffolds
The 2,3-dihydrobenzofuran scaffold is a versatile chemical platform with a broad range of established biological activities. researchgate.netresearchgate.net While significant research has focused on its anticancer and anti-inflammatory potential, there are numerous other therapeutic avenues to explore. nih.govrsc.orgacs.org
The inherent structural features of this scaffold have led to its investigation in various domains of medicinal chemistry. For example, derivatives have been explored for their antimicrobial properties. researchgate.net The core structure is also found in natural products with diverse activities, such as anti-HIV and anti-malarial effects, suggesting that synthetic analogues could be developed for these indications. researchgate.net The development of libraries of compounds based on the 2,3-dihydrobenzofuran scaffold using diversity-oriented synthesis can accelerate the discovery of new biological activities. acs.org
Table 2: Investigated and Potential Therapeutic Applications of the 2,3-Dihydrobenzofuran Scaffold
| Therapeutic Area | Specific Target/Application | Supporting Evidence |
|---|---|---|
| Oncology | Anticancer agents, PARP inhibitors, NF-κB inhibitors | The scaffold is a component of many natural and synthetic compounds with anticancer activity. rsc.orgacs.orgnih.govresearchgate.net |
| Inflammation | mPGES-1 inhibitors, general anti-inflammatory agents | Derivatives show potent inhibition of inflammatory mediators. nih.govnih.govacs.org |
| Neurology | CB2 agonists for neuropathic pain, 5-HT3 antagonists | Analogues have shown high affinity and potency for neurological targets. nih.govnih.gov |
Overcoming Challenges and Seizing Opportunities in this compound Research
While the therapeutic prospects for this compound and its derivatives are substantial, several challenges must be addressed to realize their full potential. A primary challenge lies in optimizing the synthesis of these compounds. Efficient and scalable synthetic routes are crucial for producing diverse libraries for screening and for the eventual large-scale production of a clinical candidate. acs.orgnih.govorganic-chemistry.org Researchers are continuously developing novel transition metal-catalyzed and other synthetic methods to improve yields and stereoselectivity. nih.govorganic-chemistry.org
Another key challenge is elucidating detailed structure-activity relationships (SAR). Understanding how specific structural modifications affect a compound's potency, selectivity, and pharmacokinetic profile is essential for rational drug design. nih.govnih.gov For example, studies have shown that the stereochemistry at certain positions on the dihydrobenzofuran ring can significantly impact pharmacological activity. nih.gov
Despite these challenges, the opportunities are vast. The description of the 2,3-dihydrobenzofuran scaffold as a "privileged structure" is a testament to its proven success in drug discovery. nih.gov The wide range of biological activities associated with this scaffold provides a rich field for exploration. researchgate.netresearchgate.net By leveraging modern techniques like structure-based drug design, high-throughput screening, and advanced drug delivery systems, researchers can overcome the existing hurdles and unlock the full therapeutic potential of this compound and its derivatives, paving the way for a new generation of medicines.
Q & A
What synthetic methodologies are optimal for preparing 2,3-Dihydrobenzofuran-5-Carboxamide derivatives?
Basic
The synthesis of this compound derivatives typically involves coupling reactions between dihydrobenzofuran intermediates and carboxamide precursors. For example, sulfonyl piperidine analogues containing this scaffold were synthesized via nucleophilic substitution and amidation steps, characterized by ¹H NMR and ESI-MS . Optimizing reaction conditions (e.g., solvent choice, catalysts) is critical; hexafluoropropan-2-ol and DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) have been used for analogous dihydrobenzofuran syntheses at room temperature .
Which spectroscopic and analytical techniques are critical for structural validation of this compound?
Basic
¹H NMR is essential for confirming proton environments, particularly the dihydrobenzofuran core and carboxamide substituents. ESI-MS provides molecular weight validation, while IR spectroscopy identifies functional groups (e.g., C=O stretches). For advanced characterization, X-ray crystallography resolves crystal packing and non-covalent interactions (e.g., C–H⋯H or halogen contacts), as demonstrated in structurally related dihydrofurans .
How can computational tools like DFT and molecular docking guide the design of bioactive derivatives?
Advanced
Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and reactivity, aiding in rational modifications of the carboxamide group. Molecular docking identifies binding modes with biological targets (e.g., BRCA1/2 proteins), as shown for anti-cancer derivatives with IC₅₀ values <10 µM against MCF-7 cells . Pair computational predictions with in vitro assays to validate binding affinity and selectivity.
What experimental strategies address contradictions in reported bioactivities of dihydrobenzofuran derivatives?
Advanced
Discrepancies in bioactivity data may arise from variations in assay conditions (e.g., cell line viability protocols) or structural impurities. Replicate studies using standardized assays (e.g., MTT for cytotoxicity) and high-purity compounds. Cross-validate results with orthogonal techniques, such as protein thermal shift assays or transcriptomic profiling . Structural analogs with minor substitutions (e.g., acetyl vs. methoxy groups) should be compared to isolate structure-activity relationships .
What safety protocols are recommended for handling carboxamide derivatives in laboratory settings?
Basic
While specific safety data for this compound is limited, general precautions for carboxamides include:
- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
- Store compounds in airtight containers at -20°C to prevent degradation.
- Follow waste disposal guidelines for halogenated or aromatic byproducts, as outlined in safety sheets for structurally related carboxamides .
How do substituents at the 5-position of dihydrobenzofuran influence pharmacological activity?
Advanced
Substituents at the 5-position (e.g., acetyl, halogen, or sulfonyl groups) modulate electronic and steric properties, impacting target binding. For instance, acetylated derivatives enhance lipophilicity and membrane permeability, while halogen atoms (Br, Cl) improve binding to hydrophobic enzyme pockets. Computational ADMET profiling can predict bioavailability and toxicity risks for new derivatives .
What in vitro models are suitable for evaluating the anti-cancer potential of these compounds?
Advanced
MCF-7 breast cancer cells are widely used for preliminary cytotoxicity screening. Combine viability assays (e.g., MTT) with mechanistic studies, such as apoptosis markers (caspase-3/7 activation) or cell cycle arrest (flow cytometry). For target validation, use siRNA knockdown of BRCA1/2 to confirm on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
